molecular formula C16H27NO5 B12417082 Heliotrine-d3

Heliotrine-d3

Cat. No.: B12417082
M. Wt: 316.41 g/mol
InChI Key: LMFKRLGHEKVMNT-PZDFOCAUSA-N
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Description

Heliotrine-d3 is a labelled analogue of heliotrine, a monoester pyrrolizidine alkaloid. It is commonly found in the seeds of Heliotropium indicum, a widely used herb in India. This compound is known for its mutagenic activity and ganglion blocking activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heliotrine-d3 involves the incorporation of deuterium atoms into the heliotrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes purification steps such as chromatography to isolate the desired compound. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Heliotrine-d3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of heliotrine N-oxide, while reduction can yield heliotridine.

Scientific Research Applications

Heliotrine-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of heliotrine-d3 involves its interaction with cellular targets, leading to various biological effects. The compound exerts its effects through the following pathways:

    Mutagenic Activity: this compound can cause mutations in DNA, leading to changes in cellular function.

    Ganglion Blocking Activity: The compound can block the transmission of nerve impulses in ganglia, leading to its potential use as a therapeutic agent.

Comparison with Similar Compounds

Heliotrine-d3 is unique compared to other similar compounds due to its isotopic labeling with deuterium. This labeling allows for more precise studies in various scientific fields. Similar compounds include:

This compound’s unique isotopic labeling and its diverse applications in scientific research make it a valuable compound for further studies and potential therapeutic applications.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

316.41 g/mol

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate

InChI

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1/i4D3

InChI Key

LMFKRLGHEKVMNT-PZDFOCAUSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O

Origin of Product

United States

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